Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Übersicht

Beschreibung

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ ist ein fluorogenes Peptidsubstrat, das in verschiedenen biochemischen Assays verwendet wird. Diese Verbindung ist besonders bedeutsam in der Untersuchung von Matrixmetalloproteinasen (MMPs), die Enzyme sind, die am Abbau von extrazellulären Matrixkomponenten beteiligt sind. Die Struktur der Verbindung ermöglicht ihre Verwendung als Substrat in Fluoreszenz-Resonanzenergietransfer-Assays (FRET), was sie zu einem wertvollen Werkzeug in Enzymaktivitätsstudien macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ erfolgt durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Entschützung: Das fertige Peptid wird vom Harz abgespalten, und alle Schutzgruppen werden entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch im größeren Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Reinheit des Endprodukts sicher.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Diese Reaktionen werden durch Matrixmetalloproteinasen katalysiert, die die Peptidbindung zwischen bestimmten Aminosäuren im Substrat spalten.

Häufige Reagenzien und Bedingungen

Enzyme: Matrixmetalloproteinasen (z.B. MMP-1, MMP-2, MMP-9)

Puffer: Tris-HCl, phosphatgepufferte Salzlösung (PBS)

Bedingungen: Reaktionen werden typischerweise bei physiologischem pH-Wert (7.4) und Temperatur (37 °C) durchgeführt.

Hauptprodukte, die gebildet werden

Die enzymatische Spaltung von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ führt zur Bildung von zwei Peptidfragmenten. Die Spaltung unterbricht das FRET-Signal, wodurch die Enzymaktivität quantifiziert werden kann.

Wissenschaftliche Forschungsanwendungen

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den folgenden Bereichen:

Chemie: Als Substrat in FRET-Assays zur Untersuchung der Enzymkinetik und -hemmung.

Biologie: Einsatz in der Untersuchung der Aktivität von Matrixmetalloproteinasen, die bei der Gewebsmodellierung und Krankheitsprozessen eine wichtige Rolle spielen.

Medizin: Verwendung in der Medikamentenentwicklung und -forschung, insbesondere beim Screening nach MMP-Hemmern, die therapeutisches Potenzial bei Krebs und anderen Krankheiten haben könnten.

Industrie: Anwendung bei der Entwicklung von diagnostischen Assays und Forschungswerkzeugen.

Wirkmechanismus

Der Wirkmechanismus von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ beruht auf seiner Spaltung durch Matrixmetalloproteinasen. Das Peptid enthält einen Fluorophor (Mca) und einen Quencher (Dnp), die sich in unmittelbarer Nähe befinden, was zu einer Löschung des Fluoreszenzsignals führt. Nach der Spaltung durch MMPs werden der Fluorophor und der Quencher getrennt, was zu einer Erhöhung der Fluoreszenz führt. Diese Veränderung der Fluoreszenz wird verwendet, um die Enzymaktivität von MMPs zu messen.

Wirkmechanismus

The mechanism of action of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ involves its cleavage by matrix metalloproteinases. The peptide contains a fluorophore (Mca) and a quencher (Dnp) that are in close proximity, resulting in quenching of the fluorescence signal. Upon cleavage by MMPs, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the enzymatic activity of MMPs.

Vergleich Mit ähnlichen Verbindungen

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ wird mit anderen FRET-Substraten verglichen, wie zum Beispiel:

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Ein weiteres FRET-Substrat, das für ähnliche enzymatische Studien verwendet wird.

Mca-PLGL-Dpa-AR-NH₂: Ein weit verbreitetes MMP-Substrat mit einer ähnlichen Struktur, jedoch ohne die N-terminale Lys-Erweiterung.

Eindeutigkeit

Die Addition von Lys zum N-Terminus von Mca-PLGL-Dpa-AR-NH₂ verbessert seine Substrateigenschaften, wodurch Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ ein effizienteres Substrat für bestimmte MMPs ist .

Ähnliche Verbindungen

- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

- Mca-PLGL-Dpa-AR-NH₂

- Mca-KPLGL-Dpa-AR-NH₂

Biologische Aktivität

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, also known as FS-6, is a fluorogenic peptide substrate primarily utilized in the study of matrix metalloproteinases (MMPs) and related enzymes. This compound has garnered attention due to its enhanced specificity and activity in various biological processes, including tissue remodeling, apoptosis, and immune responses.

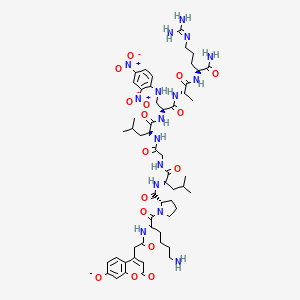

Chemical Structure and Properties

The compound consists of a sequence of amino acids with a fluorescent moiety (Mca) at one end and an amide group (NH2) at the other. The presence of Dap(Dnp) enhances its stability and specificity for enzymatic reactions. Its structure can be summarized as follows:

- Fluorophore : Mca (7-methoxycoumarin-4-acetic acid)

- Amino Acid Sequence : Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg

- Functional Groups : Amide group at the C-terminus

1. Substrate for Matrix Metalloproteinases

This compound has been characterized as a substrate for various MMPs, including MMP-1, MMP-8, and MMP-13. Studies have shown that this compound exhibits increased specificity constants (kcat/Km) for collagenases, making it a valuable tool for quantifying MMP activity in biological samples. Specifically, it shows up to a ninefold increase in specificity compared to standard substrates .

2. Inhibition Studies

Research indicates that FS-6 can be effectively used to screen inhibitors of MMPs. For instance, the inhibitor SH-CH2-CO-Met-Tyr-NH2 has been identified with a Ki value of 1.95 μM against the thermolysin-like protease, demonstrating the potential of FS-6 in inhibitor screening assays .

Table 1: Inhibitor Screening Results

| Inhibitor | Ki Value (μM) | Target |

|---|---|---|

| SH-CH2-CO-Met-Tyr-NH2 | 1.95 | Thermolysin-like protease |

| Other inhibitors | Varies | Various MMPs |

3. Role in Apoptosis and Autophagy

FS-6 has been implicated in apoptotic pathways and autophagy regulation. Its interaction with specific receptors and signaling pathways (e.g., JAK/STAT and MAPK/ERK) suggests that it may influence cell survival and death mechanisms .

4. Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. Its design allows it to penetrate microbial membranes effectively, leading to cell death or inhibited growth .

Case Study 1: MMP Activity in Cancer Research

In a study focused on cancer metastasis, FS-6 was utilized to measure MMP activity in tissue samples from patients with breast cancer. The results indicated a significant correlation between elevated MMP levels and tumor aggressiveness, highlighting the potential of FS-6 as a biomarker for cancer progression .

Case Study 2: Neuroprotection Studies

Another research project explored the neuroprotective effects of FS-6 in models of neurodegenerative diseases. The findings suggested that FS-6 could modulate neuronal signaling pathways, providing protection against oxidative stress-induced apoptosis .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVNTQEXXMHSL-XKDADYKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.